molecular formula C30H23N3O6 B1412798 Benzyl 2-(benzyloxycarbonylamino)-6-nitro-3-phenyl-1H-indole-1-carboxylate CAS No. 1984062-96-5

Benzyl 2-(benzyloxycarbonylamino)-6-nitro-3-phenyl-1H-indole-1-carboxylate

Cat. No. B1412798
CAS RN: 1984062-96-5
M. Wt: 521.5 g/mol
InChI Key: MMDUYJNRXJLCRN-UHFFFAOYSA-N
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Description

The compound’s description would typically include its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use in specific applications .


Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the sequence of reactions .


Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure .


Chemical Reactions Analysis

This would involve studying the compound’s reactivity, stability, and the types of chemical reactions it undergoes .


Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, optical activity, and reactivity .

Scientific Research Applications

Pharmaceutical Research

Indole derivatives are widely recognized for their biological activities and are prevalent in many synthetic drugs. They have been studied for their potential in treating cancer cells, microbes, and various disorders due to their ability to bind with high affinity to multiple receptors .

Organic Synthesis

The compound’s structure suggests potential utility in organic synthesis, particularly in the creation of complex molecules with indole rings, which are common in many natural products and pharmaceuticals .

Material Science

Indole derivatives can be used in the development of new materials with specific optical or electronic properties due to their stable aromatic structure .

Chemical Biology

They can serve as probes or modulators in chemical biology studies to understand biological processes at a molecular level .

Agricultural Chemistry

Indole compounds have applications in agriculture, such as plant growth regulators or as part of pesticides due to their bioactive properties .

Analytical Chemistry

Such compounds can be used as standards or reagents in analytical chemistry for the quantification or detection of various substances .

Environmental Science

In environmental science, indole derivatives could be explored for their role in bioremediation processes or as indicators of environmental quality .

Catalysis

They might be involved in catalytic processes, either as catalysts themselves or as ligands that can enhance the activity of other catalysts .

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve how it interacts with biological molecules, its effect on biological systems, and its therapeutic effects .

Safety and Hazards

This would involve studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

benzyl 6-nitro-3-phenyl-2-(phenylmethoxycarbonylamino)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23N3O6/c34-29(38-19-21-10-4-1-5-11-21)31-28-27(23-14-8-3-9-15-23)25-17-16-24(33(36)37)18-26(25)32(28)30(35)39-20-22-12-6-2-7-13-22/h1-18H,19-20H2,(H,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDUYJNRXJLCRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C3=C(N2C(=O)OCC4=CC=CC=C4)C=C(C=C3)[N+](=O)[O-])C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-(benzyloxycarbonylamino)-6-nitro-3-phenyl-1H-indole-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl 2-(benzyloxycarbonylamino)-6-nitro-3-phenyl-1H-indole-1-carboxylate
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Benzyl 2-(benzyloxycarbonylamino)-6-nitro-3-phenyl-1H-indole-1-carboxylate
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Benzyl 2-(benzyloxycarbonylamino)-6-nitro-3-phenyl-1H-indole-1-carboxylate
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Benzyl 2-(benzyloxycarbonylamino)-6-nitro-3-phenyl-1H-indole-1-carboxylate
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Benzyl 2-(benzyloxycarbonylamino)-6-nitro-3-phenyl-1H-indole-1-carboxylate
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Benzyl 2-(benzyloxycarbonylamino)-6-nitro-3-phenyl-1H-indole-1-carboxylate

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